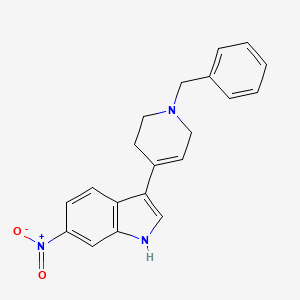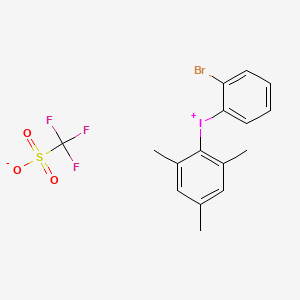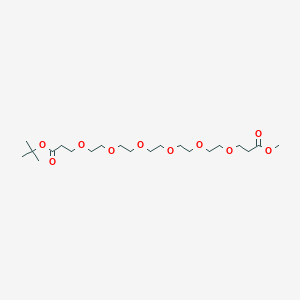
t-BuO2C-PEG4-SS-PEG4-CO2tBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-BuO2C-PEG4-SS-PEG4-CO2tBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of two t-butoxycarbonyl (t-BuO2C) groups at both ends of the molecule, connected by a PEG chain with a disulfide (SS) linkage in the middle. This compound is widely used in various scientific research fields due to its unique chemical properties and versatility.
Méthodes De Préparation
The synthesis of t-BuO2C-PEG4-SS-PEG4-CO2tBu typically involves the following steps:
Formation of PEG4-SS-PEG4: The initial step involves the synthesis of the PEG chain with a disulfide linkage. This can be achieved by reacting PEG with a disulfide-containing reagent under controlled conditions.
Introduction of t-Butoxycarbonyl Groups: The next step involves the protection of the terminal hydroxyl groups of the PEG chain with t-butoxycarbonyl groups. This is usually done using t-butoxycarbonyl chloride (t-BuO2CCl) in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
t-BuO2C-PEG4-SS-PEG4-CO2tBu undergoes various types of chemical reactions, including:
Reduction: The disulfide linkage can be reduced to two thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The t-butoxycarbonyl groups can be removed under acidic conditions, leading to the formation of free amine groups.
Oxidation: The thiol groups formed after reduction can be oxidized back to the disulfide linkage using oxidizing agents like hydrogen peroxide (H2O2).
The major products formed from these reactions include PEG derivatives with different functional groups, which can be further modified for various applications.
Applications De Recherche Scientifique
t-BuO2C-PEG4-SS-PEG4-CO2tBu has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the modification of proteins and peptides to improve their solubility and stability.
Medicine: It is employed in drug delivery systems to enhance the bioavailability and controlled release of therapeutic agents.
Industry: The compound is used in the production of various materials, including hydrogels and coatings, due to its biocompatibility and flexibility.
Mécanisme D'action
The mechanism of action of t-BuO2C-PEG4-SS-PEG4-CO2tBu involves the cleavage of the disulfide linkage under reducing conditions, leading to the formation of thiol groups. These thiol groups can then interact with other molecules through thiol-disulfide exchange reactions, enabling the compound to act as a linker or crosslinker in various applications. The t-butoxycarbonyl groups provide protection to the terminal functional groups, which can be removed under specific conditions to expose reactive sites for further modification.
Comparaison Avec Des Composés Similaires
Similar compounds to t-BuO2C-PEG4-SS-PEG4-CO2tBu include other PEG derivatives with different functional groups and linkages, such as:
mPEG-SS-mPEG: A PEG derivative with a disulfide linkage but without the t-butoxycarbonyl protection.
t-BuO2C-PEG4-NH2: A PEG derivative with a t-butoxycarbonyl-protected amine group at one end.
PEG4-COOH: A PEG derivative with a carboxyl group at one end.
The uniqueness of this compound lies in its combination of t-butoxycarbonyl protection and disulfide linkage, which provides both stability and reactivity, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O12S2/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-44-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPGDDIIBWRDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8024744.png)

![9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8024758.png)











